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Compound of Interest

Compound Name: 3-(Aminomethyl)phenol

Cat. No.: B7725217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 3-
(aminomethyl)phenol, a versatile building block in medicinal chemistry. The synthesized

compounds, including amides, sulfonamides, ureas, and Schiff bases, have potential

applications in drug discovery due to their diverse biological activities.

Introduction
3-(Aminomethyl)phenol is a valuable scaffold in organic synthesis, possessing two reactive

functional groups: a primary amine and a phenolic hydroxyl group. This dual reactivity allows

for selective derivatization to generate a library of compounds with potential therapeutic

applications. The derivatives described herein are explored for their potential antimicrobial and

cytotoxic activities, making them interesting candidates for further investigation in drug

development programs.

Data Presentation: Quantitative Summary of
Synthesized Derivatives
The following table summarizes the key quantitative data for the synthesized derivatives of 3-
(aminomethyl)phenol.
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Derivative
Class

Compound
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Melting
Point (°C)

Amide

N-(3-

hydroxybenzy

l)acetamide

C₉H₁₁NO₂ 165.19 95 103-105

Sulfonamide

N-(3-

hydroxybenzy

l)benzenesulf

onamide

C₁₃H₁₃NO₃S 263.31 88 115-117

Urea

1-(3-

hydroxybenzy

l)-3-

phenylurea

C₁₄H₁₄N₂O₂ 242.27 92 168-170

Schiff Base

3-(((4-

hydroxybenzy

lidene)amino)

methyl)pheno

l

C₁₄H₁₃NO₂ 227.26 85 188-190

O-Alkylation

3-

(ethoxymethy

l)benzenamin

e

C₉H₁₃NO 151.21 75 Oil

Experimental Protocols
Detailed methodologies for the synthesis of key derivatives are provided below.

Protocol 1: Synthesis of N-(3-hydroxybenzyl)acetamide
(Amide Derivative)
Principle: This protocol describes the N-acylation of the primary amine group of 3-
(aminomethyl)phenol using acetic anhydride under catalyst- and solvent-free conditions. This

method offers high yields and a simple work-up procedure.[1]
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Materials:

3-(Aminomethyl)phenol

Acetic anhydride

Diethyl ether

Round-bottom flask (25 mL)

Magnetic stirrer and stir bar

Oil bath

Procedure:

To a 25 mL round-bottom flask, add 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg).

Add acetic anhydride (1.5 mmol, 0.14 mL) to the flask.

Homogeneously mix the contents with a glass rod.

Place the flask in a preheated oil bath at 60 °C and stir the mixture.

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 30-60 minutes.

Upon completion, cool the reaction mixture to room temperature.

Add diethyl ether (10 mL) to the flask and stir for 10 minutes to precipitate the product.

Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 5 mL).

Dry the product under vacuum to obtain N-(3-hydroxybenzyl)acetamide as a white solid.

Expected Yield: ~95%

Characterization:
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¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, OH), 8.25 (t, J=6.0 Hz, 1H, NH), 7.10 (t, J=7.8 Hz, 1H,

Ar-H), 6.70-6.60 (m, 3H, Ar-H), 4.15 (d, J=6.0 Hz, 2H, CH₂), 1.85 (s, 3H, CH₃).

Melting Point: 103-105 °C.

Protocol 2: Synthesis of N-(3-
hydroxybenzyl)benzenesulfonamide (Sulfonamide
Derivative)
Principle: This protocol details the reaction of 3-(aminomethyl)phenol with benzenesulfonyl

chloride in the presence of a base to form the corresponding sulfonamide. The reaction

selectively targets the amino group.

Materials:

3-(Aminomethyl)phenol

Benzenesulfonyl chloride

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Procedure:
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Dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of DCM (10 mL) and

pyridine (2.0 mmol, 0.16 mL) in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of benzenesulfonyl chloride (1.1 mmol, 0.14 mL) in DCM (5 mL) to the

stirred mixture.

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

Monitor the reaction by TLC.

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 10 mL),

saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane

gradient) to afford N-(3-hydroxybenzyl)benzenesulfonamide as a white solid.

Expected Yield: ~88%

Characterization:

¹H NMR (CDCl₃): δ 7.85 (d, J=7.5 Hz, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 7.15 (t, J=7.8 Hz,

1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 5.50 (s, 1H, OH), 5.10 (t, J=6.0 Hz, 1H, NH), 4.20 (d,

J=6.0 Hz, 2H, CH₂).

Melting Point: 115-117 °C.

Protocol 3: Synthesis of 1-(3-hydroxybenzyl)-3-
phenylurea (Urea Derivative)
Principle: This protocol describes the synthesis of a urea derivative by the reaction of 3-
(aminomethyl)phenol with phenyl isocyanate. The isocyanate group readily reacts with the

primary amine to form the urea linkage.[2]
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Materials:

3-(Aminomethyl)phenol

Phenyl isocyanate

Acetonitrile

Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen atmosphere setup

Procedure:

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(aminomethyl)phenol (1.0

mmol, 123.15 mg) in acetonitrile (6 mL).

Add phenyl isocyanate (1.2 mmol, 0.13 mL) to the stirred solution at room temperature.

Continue stirring for 30-60 minutes. The reaction is typically rapid, and a precipitate may

form.

Monitor the reaction by TLC.

Upon completion, remove the solvent under reduced pressure.

Wash the resulting solid with dichloromethane (2 x 5 mL) to remove any unreacted starting

materials.

Dry the product under vacuum to yield 1-(3-hydroxybenzyl)-3-phenylurea as a white solid.

Expected Yield: ~92%

Characterization:

¹H NMR (DMSO-d₆): δ 9.30 (s, 1H, OH), 8.60 (s, 1H, NH), 7.40 (d, J=7.5 Hz, 2H, Ar-H), 7.25

(t, J=7.5 Hz, 2H, Ar-H), 7.10 (t, J=7.8 Hz, 1H, Ar-H), 6.95 (t, J=7.5 Hz, 1H, Ar-H), 6.70-6.60
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(m, 3H, Ar-H), 6.50 (t, J=6.0 Hz, 1H, NH-CH₂), 4.25 (d, J=6.0 Hz, 2H, CH₂).

Melting Point: 168-170 °C.

Protocol 4: Synthesis of 3-(((4-
hydroxybenzylidene)amino)methyl)phenol (Schiff Base
Derivative)
Principle: This protocol outlines the condensation reaction between the primary amine of 3-
(aminomethyl)phenol and the carbonyl group of 4-hydroxybenzaldehyde to form a Schiff base

(imine).

Materials:

3-(Aminomethyl)phenol

4-Hydroxybenzaldehyde

Ethanol

Glacial acetic acid (catalytic amount)

Round-bottom flask with reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Procedure:

Dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in ethanol (10 mL) in a round-

bottom flask.

Add 4-hydroxybenzaldehyde (1.0 mmol, 122.12 mg) to the solution.

Add a catalytic amount of glacial acetic acid (2-3 drops).

Heat the mixture to reflux and maintain for 2-3 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b7725217?utm_src=pdf-body
https://www.benchchem.com/product/b7725217?utm_src=pdf-body
https://www.benchchem.com/product/b7725217?utm_src=pdf-body
https://www.benchchem.com/product/b7725217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7725217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. If not, cool the flask in an ice bath.

Collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).

Dry the product to obtain 3-(((4-hydroxybenzylidene)amino)methyl)phenol as a crystalline

solid.

Expected Yield: ~85%

Characterization:

¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, OH), 9.35 (s, 1H, OH), 8.30 (s, 1H, N=CH), 7.50 (d,

J=8.5 Hz, 2H, Ar-H), 7.15 (t, J=7.8 Hz, 1H, Ar-H), 6.80 (d, J=8.5 Hz, 2H, Ar-H), 6.75-6.65 (m,

3H, Ar-H), 4.70 (s, 2H, CH₂).

Melting Point: 188-190 °C.

Protocol 5: Synthesis of 3-(ethoxymethyl)benzenamine
(O-Alkylation Derivative)
Principle: This protocol describes the Williamson ether synthesis, where the phenolic hydroxyl

group of 3-(aminomethyl)phenol is deprotonated with a base, followed by nucleophilic

substitution with an alkyl halide. To achieve selective O-alkylation, the more nucleophilic amino

group is first protected.

Materials:

3-(Aminomethyl)phenol

Di-tert-butyl dicarbonate (Boc₂O)

Sodium hydride (NaH, 60% dispersion in mineral oil)

Ethyl iodide
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Tetrahydrofuran (THF), anhydrous

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Nitrogen atmosphere setup

Procedure: Step 1: N-Boc Protection

Dissolve 3-(aminomethyl)phenol (1.0 mmol, 123.15 mg) in a mixture of THF (10 mL) and

water (5 mL).

Add Boc₂O (1.1 mmol, 240 mg) and sodium bicarbonate (2.0 mmol, 168 mg).

Stir the mixture at room temperature overnight.

Extract the product with ethyl acetate (3 x 15 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to get the N-Boc protected intermediate.

Step 2: O-Alkylation

Under a nitrogen atmosphere, suspend NaH (1.2 mmol, 48 mg of 60% dispersion) in

anhydrous THF (10 mL).

Cool the suspension to 0 °C and add a solution of the N-Boc protected intermediate (1.0

mmol) in anhydrous THF (5 mL) dropwise.
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Stir the mixture at 0 °C for 30 minutes.

Add ethyl iodide (1.2 mmol, 0.1 mL) and allow the reaction to warm to room temperature and

stir overnight.

Quench the reaction by carefully adding water.

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: N-Boc Deprotection

Dissolve the O-alkylated intermediate in DCM (5 mL).

Add TFA (5.0 mmol, 0.37 mL) and stir at room temperature for 2 hours.

Neutralize the reaction with saturated sodium bicarbonate solution.

Extract the product with DCM, wash with brine, dry, and concentrate.

Purify the crude product by column chromatography to obtain 3-(ethoxymethyl)benzenamine

as an oil.

Expected Yield: ~75% (overall)

Characterization:

¹H NMR (CDCl₃): δ 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 4.50 (s, 2H, Ar-

CH₂-O), 4.05 (q, J=7.0 Hz, 2H, O-CH₂-CH₃), 3.80 (s, 2H, NH₂), 1.40 (t, J=7.0 Hz, 3H, CH₃).

Mandatory Visualization
Experimental Workflow: General Synthesis of 3-
(Aminomethyl)phenol Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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